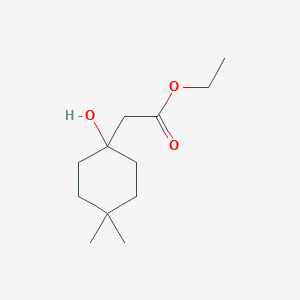

Ethyl 2-(1-hydroxy-4,4-dimethylcyclohexyl)acetate

Beschreibung

Ethyl 2-(1-hydroxy-4,4-dimethylcyclohexyl)acetate is a cyclohexane-derived ester characterized by a hydroxyl group at the 1-position and two methyl groups at the 4,4-positions of the cyclohexyl ring, linked to an ethyl acetate moiety.

Eigenschaften

Molekularformel |

C12H22O3 |

|---|---|

Molekulargewicht |

214.30 g/mol |

IUPAC-Name |

ethyl 2-(1-hydroxy-4,4-dimethylcyclohexyl)acetate |

InChI |

InChI=1S/C12H22O3/c1-4-15-10(13)9-12(14)7-5-11(2,3)6-8-12/h14H,4-9H2,1-3H3 |

InChI-Schlüssel |

GQBZWPLJQPVCMY-UHFFFAOYSA-N |

Kanonische SMILES |

CCOC(=O)CC1(CCC(CC1)(C)C)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Preparation of Key Intermediate: Methyl-N-[(Z)-1-(2-hydroxy-4,4-dimethylcyclohexyl)-ethylidene amino] carbamate

The initial step involves reacting 1-(2-hydroxy-4,4-dimethylcyclohexyl)ethan-1-one with methyl N-amino carbamate or hydrazine in the presence of alcohols and acids as solvents or additives.

| Reagent/Condition | Details |

|---|---|

| Starting Material | 1-(2-hydroxy-4,4-dimethylcyclohexyl)ethan-1-one |

| Amino Source | Methyl N-amino carbamate and/or hydrazine |

| Solvents | Alcohols such as methanol, ethanol, propanol, butanol, pentanol, etc. |

| Acids | Formic acid, acetic acid, propionic acid, butanoic acid, pentanoic acid, etc. |

| Temperature | Typically ambient to moderate heating (not explicitly stated) |

| Outcome | Formation of methyl-N-[(Z)-1-(2-hydroxy-4,4-dimethylcyclohexyl)-ethylidene amino] carbamate |

This step forms the carbamate intermediate essential for the subsequent reduction step.

Wolff-Kishner Reduction to Ethyl 2-(1-hydroxy-4,4-dimethylcyclohexyl)acetate

The critical transformation to the target compound is achieved via a Wolff-Kishner reduction of the carbamate intermediate. This reaction is novel in its application to this substrate and involves specific conditions to optimize yield and safety.

| Parameter | Description |

|---|---|

| Base | Potassium hydroxide (KOH) |

| Solvent | Triethylene glycol |

| Temperature | Heating to at least 80 °C, preferably 90-100 °C (Huang Minion conditions) |

| Reaction Time | Until consumption of starting material (varies, typically several hours) |

| Advantages | Use of methyl N-amino carbamate reduces reaction time compared to hydrazine; avoids carcinogenic hydrazine |

| Workup | Dilution with water, extraction with methyl tert-butyl ether (MTBE), drying over MgSO4 |

| Purification | Column chromatography (e.g., cyclohexane:ethyl acetate 10:1) |

| Yield | Example yield reported: 39% |

The reaction proceeds by heating a solution of the base in triethylene glycol to 100 °C, then adding the carbamate intermediate. The mixture is maintained at this temperature until the reaction completes. The final product is isolated by extraction and chromatographic purification.

Reaction Schemes and Conditions

The preparation involves two main reaction schemes:

- Scheme 1: Conversion of the hydroxy-dimethylcyclohexyl ethanone to the carbamate intermediate using methyl N-amino carbamate/hydrazine in alcoholic/acidic media.

- Scheme 2: Wolff-Kishner reduction of the carbamate intermediate in triethylene glycol with KOH at elevated temperature to yield this compound.

These schemes are supported by patent disclosures EP 3 681 463 B1 and EP 3 868 358 A1, which emphasize the novelty of applying Wolff-Kishner reduction to this substrate and the benefits of using methyl N-amino carbamate over traditional hydrazine for safety and efficiency.

Comparative Analysis of Reagents and Conditions

| Aspect | Traditional Wolff-Kishner (Hydrazine) | Modified Method (Methyl N-amino carbamate) |

|---|---|---|

| Reducing Agent | Hydrazine | Methyl N-amino carbamate |

| Reaction Time | Longer | Shorter |

| Safety Profile | Carcinogenic, mutagenic, reprotoxic | Safer alternative, less hazardous |

| Solvent Used | Typically high boiling solvents | Triethylene glycol |

| Temperature | High (often >100 °C) | 80-100 °C (Huang Minion conditions) |

| Yield | Variable | Moderate to good (e.g., 39% reported) |

This comparison highlights the improved safety and efficiency of the modified Wolff-Kishner reduction method for this compound.

Summary Table of Preparation Method

| Step | Description | Reagents/Conditions | Outcome/Yield |

|---|---|---|---|

| 1 | Formation of carbamate intermediate | 1-(2-hydroxy-4,4-dimethylcyclohexyl)ethan-1-one + methyl N-amino carbamate/hydrazine, alcohols, acids | Carbamate intermediate |

| 2 | Wolff-Kishner reduction to target compound | KOH in triethylene glycol, heated to 80-100 °C, methyl N-amino carbamate used | This compound, 39% yield |

Additional Notes and Research Findings

- The use of methyl N-amino carbamate as a reducing agent is innovative and reduces the environmental and health hazards associated with hydrazine.

- The Huang Minion conditions (maintaining reaction temperature at or above 80 °C) significantly improve the yield of the reduction step.

- The final compound exhibits a minty, fresh odor profile, making it valuable in fragrance applications.

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 2-(1-hydroxy-4,4-dimethylcyclohexyl)acetate can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone.

Reduction: The ester group can be reduced to form an alcohol.

Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

Reduction: Lithium aluminum hydride or sodium borohydride can be used under anhydrous conditions.

Substitution: Thionyl chloride or phosphorus tribromide can be used to replace the hydroxyl group with a halogen.

Major Products Formed

Oxidation: 2-(1-oxo-4,4-dimethylcyclohexyl)acetate

Reduction: 2-(1-hydroxy-4,4-dimethylcyclohexyl)ethanol

Substitution: 2-(1-chloro-4,4-dimethylcyclohexyl)acetate

Wissenschaftliche Forschungsanwendungen

Ethyl 2-(1-hydroxy-4,4-dimethylcyclohexyl)acetate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Investigated for its potential use in drug formulations and delivery systems.

Industry: Utilized in the fragrance and flavor industries due to its pleasant scent, often found in perfumes and flavoring agents.

Wirkmechanismus

The mechanism of action of ethyl 2-(1-hydroxy-4,4-dimethylcyclohexyl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group can form hydrogen bonds with active sites of enzymes, potentially inhibiting or modulating their activity. The ester group can undergo hydrolysis, releasing the active acetic acid derivative, which can further interact with biological pathways.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following compounds share structural or functional similarities with Ethyl 2-(1-hydroxy-4,4-dimethylcyclohexyl)acetate, differing in substituents, core rings, or biological activities:

Ethyl 2-(1-formylcyclohexyl)acetate (CAS 460711-33-5)

- Structure : Features a formyl group (-CHO) at the 1-position of the cyclohexyl ring instead of a hydroxyl group.

- Molecular Formula : C₁₁H₁₈O₃.

- Synthesis : Prepared via multistep routes involving cyclohexane intermediates, as documented in synthetic pathway analyses .

- Key Difference : The formyl group enhances electrophilicity, making it more reactive in nucleophilic addition reactions compared to the hydroxyl-containing analog.

Ethyl 2-(4-aminophenyl)acetate

- Structure: Substituted phenyl ring with an amino (-NH₂) group at the 4-position.

- Molecular Formula: C₁₀H₁₃NO₂.

- Application : Critical intermediate in synthesizing Actarit, an anti-arthritis drug.

- Synthesis: Optimized via microwave-assisted enzymatic esterification using Novozyme 435, achieving high efficiency under mild conditions .

- Key Difference: The aromatic phenyl core and amino group confer distinct electronic properties, influencing solubility and biological targeting compared to cyclohexyl derivatives.

Ethyl 2-hydroxyacetate (CAS 623-50-7)

- Structure : Simplified ester with a hydroxyl group directly attached to the acetate chain.

- Molecular Formula : C₄H₈O₃.

- Properties : Lower molecular weight (104.10 g/mol) and higher volatility compared to cyclohexyl analogs.

- Safety : Classified under GHS with precautions for inhalation and skin contact .

- Key Difference : Lacks the steric hindrance and hydrophobicity of the cyclohexyl ring, making it more suitable as a solvent or small-molecule intermediate.

Ethyl 2-(5-bromo-3-ethyl-sulfinyl-1-benzofuran-2-yl)acetate

- Structure : Benzofuran core with bromo and ethyl-sulfinyl substituents.

- Molecular Formula : C₁₄H₁₅BrO₄S.

- Crystal Structure : Stabilized by π-π interactions (3.814 Å) and C–H⋯O hydrogen bonds, as revealed by X-ray diffraction .

Methyl 2-(4-hydroxyphenyl)acetate

- Structure : Methyl ester with a 4-hydroxyphenyl group.

- Molecular Formula : C₉H₁₀O₃.

- Source : Isolated from Patrinia villosa (), marking its first discovery in this plant .

- Key Difference: The phenolic hydroxyl group increases acidity (pKa ~10) compared to aliphatic hydroxyls, affecting hydrogen-bonding interactions.

Comparative Data Table

Research Findings and Implications

- Synthetic Methods: Cyclohexyl esters (e.g., Ethyl 2-(1-formylcyclohexyl)acetate) often require multistep syntheses involving cyclization or oxidation, whereas aromatic analogs like Ethyl 2-(4-aminophenyl)acetate benefit from enzymatic or microwave-assisted routes .

- Bioactivity : While anti-inflammatory and antimicrobial activities are documented for structurally related esters (e.g., 2-(2-phenylethyl)chromones in ), the hydroxyl and dimethyl groups in this compound may modulate its pharmacokinetic profile .

- Crystallography: Substituents like sulfinyl or bromo groups () enhance crystal packing via non-covalent interactions, a property exploitable in materials science .

Q & A

What are the common synthetic routes for Ethyl 2-(1-hydroxy-4,4-dimethylcyclohexyl)acetate?

Basic Research Question

The synthesis typically involves hydroxymethylation of cyclohexanol derivatives with ethyl acetate under catalytic conditions. A representative method includes:

- Step 1 : Reaction of cyclohexanol with ethyl acetate using a catalyst (e.g., sulfuric acid) under reflux, followed by purification via ice-water quenching and recrystallization .

- Step 2 : For industrial-scale production, continuous flow reactors and advanced separation techniques (e.g., vacuum distillation) are employed to enhance yield and purity .

Key Considerations : Monitor reaction temperature and catalyst concentration to avoid side reactions (e.g., ester hydrolysis).

How is the structure of this compound characterized?

Basic Research Question

Structural elucidation relies on:

- X-ray Crystallography : Refinement using SHELXL for high-resolution data and visualization via ORTEP-3 for molecular geometry validation .

- Spectroscopic Methods : NMR (¹H/¹³C) to confirm substituent positions and FT-IR for functional group identification (e.g., hydroxyl and ester peaks) .

Data Interpretation : Cross-validate crystallographic data (e.g., bond angles) with computational models to resolve ambiguities.

How can researchers optimize the catalytic hydrogenation step in the synthesis?

Advanced Research Question

Optimization strategies include:

- Catalyst Selection : Use palladium on carbon (Pd/C) or Raney nickel for selective reduction of unsaturated intermediates. Adjust catalyst loading (5–10 wt%) to balance activity and cost .

- Reaction Conditions : Maintain hydrogen pressure (1–3 atm) and temperature (50–80°C) to minimize over-reduction .

- Process Analytics : Monitor reaction progress via GC-MS to detect intermediates and optimize hydrogenation time .

Challenge : Competing reduction pathways (e.g., ester group hydrogenolysis) require careful control of reaction parameters.

What methodologies are used to study the compound’s interaction with dopamine receptors?

Advanced Research Question

In Silico and In Vitro Approaches :

- Molecular Docking : Use software like AutoDock Vina to predict binding affinity to dopamine receptor subtypes (e.g., D2/D3). Validate with crystallographic data from receptor-ligand complexes .

- Functional Assays : Measure cAMP inhibition or β-arrestin recruitment in HEK293 cells transfected with dopamine receptors .

Data Analysis : Employ statistical tools (e.g., GraphPad Prism) for dose-response curves (IC₅₀ calculations) and ANOVA for significance testing .

How can researchers resolve contradictions in spectral data during structural analysis?

Advanced Research Question

Conflict Resolution Workflow :

Cross-Validation : Compare NMR shifts with computational predictions (e.g., DFT calculations) .

Crystallographic Refinement : Use SHELXL to address discrepancies in bond lengths/angles. For twinned crystals, apply SHELXD for phase correction .

Supplementary Techniques : Utilize mass spectrometry (HRMS) to confirm molecular weight and isotopic patterns .

Example : Discrepant hydroxyl group positions in NMR vs. crystallography may arise from dynamic exchange; variable-temperature NMR can clarify this .

What industrial-scale production methods improve yield and purity?

Advanced Research Question

Scalable Techniques :

- Continuous Flow Reactors : Enhance mixing and heat transfer for hydroxymethylation steps, reducing byproduct formation .

- Purification : Employ simulated moving bed (SMB) chromatography for high-purity isolation.

Process Optimization : Use design of experiments (DoE) to identify critical parameters (e.g., solvent ratio, flow rate) .

How does the compound’s stereochemistry influence its biological activity?

Advanced Research Question

Stereochemical Impact :

- Chiral Centers : The hydroxyl and dimethylcyclohexyl groups create stereoisomers with varying receptor binding. Use chiral HPLC to separate enantiomers .

- Activity Correlation : Compare in vitro activity of enantiomers (e.g., IC₅₀ in receptor assays) to identify bioactive configurations .

Synthesis Control : Employ asymmetric catalysis (e.g., chiral ligands) to favor the desired stereoisomer .

What safety protocols are critical during synthesis and handling?

Basic Research Question

Key Measures :

- Ventilation : Use fume hoods for reactions involving volatile solvents (e.g., methanol, ethyl acetate) .

- PPE : Wear nitrile gloves and safety goggles to prevent skin/eye contact with corrosive catalysts (e.g., H₂SO₄) .

- Spill Management : Neutralize acid leaks with sodium bicarbonate and dispose via hazardous waste protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.